1-(2-Furyl)ethanamine hydrochloride

Medicinal Chemistry Chemical Biology Assay Development

Sourcing enantiopure chiral building blocks often involves long lead times and high cost. 1-(2-Furyl)ethanamine HCl solves this as a stable, readily available scaffold with a defined chiral center and versatile primary amine. • Enables asymmetric synthesis of homochiral α-amino acids (e.g., 82% yield to L-alanine) • Furan ring offers unique electronic/steric properties vs. thiophene/phenyl for lead optimization • Primary amine handle allows rapid derivatization in medchem and combinatorial chemistry

Molecular Formula C6H10ClNO
Molecular Weight 147.6 g/mol
CAS No. 99839-15-3
Cat. No. B1519604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Furyl)ethanamine hydrochloride
CAS99839-15-3
Molecular FormulaC6H10ClNO
Molecular Weight147.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=CO1)N.Cl
InChIInChI=1S/C6H9NO.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H
InChIKeyUFAOJKNUGVYXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Furyl)ethanamine HCl: Chiral Building Block


1-(2-Furyl)ethanamine hydrochloride (CAS 99839-15-3) is a chiral arylalkylamine building block [1]. It is commercially supplied as a white crystalline hydrochloride salt , a formulation that enhances its stability and water solubility for use in aqueous biological assays and medicinal chemistry applications . The compound features a primary amine group adjacent to a 2-furyl ring, creating a chiral center that enables its use as a versatile intermediate for asymmetric synthesis .

Aqueous-compatible crystalline HCl salt form
Chiral building block for asymmetric synthesis

Why 1-(2-Furyl)ethanamine HCl Resists Substitution


The furan ring imparts unique electronic and steric properties that differentiate it from common isosteres like thiophene or phenyl, meaning that substituting one heterocycle for another can alter a molecule's reactivity and biological profile [1]. Specifically, the 2-furyl group exhibits a significantly greater positive dynamical conjugation effect than a 2-thienyl group, while also introducing less steric hindrance to solvation, which directly impacts reaction kinetics and binding interactions [2]. Furthermore, the primary amine and chiral center make 1-(2-furyl)ethanamine a key building block; direct substitution with a non-chiral or non-primary amine analog (e.g., 2-furylethylamine) leads to a different compound class with distinct applications [3].

Heterocycle 2-Furyl electronic/steric profile may shift reactivity and binding relative to thiophene or phenyl isosteres
Chirality Non-chiral analogs (e.g., 2-furylethylamine) cannot support asymmetric induction; class application differs
Amine type Primary amine is essential for derivatization; secondary/tertiary amines alter reaction scope

Key Differentiators of 1-(2-Furyl)ethanamine HCl


Enhanced Solubility & Stability vs. Free Base

Compared to its free base analog (1-(2-Furyl)ethanamine, CAS 22095-34-7), the hydrochloride salt form (CAS 99839-15-3) provides quantifiably superior handling and assay compatibility. The free base is described as a liquid with limited water solubility, whereas the hydrochloride salt is a white crystalline powder that is soluble in water and ethanol . This eliminates the need for additional solubilization steps and ensures consistent dosing in aqueous systems.

Solubility vs. free base
Data to verify
HCl salt is a white crystalline solid, water-soluble; free base is a liquid with limited water solubility.
Supports aqueous assay workflow fit
Direct handling without organic pre-dissolution; source to verify
Medicinal Chemistry Chemical Biology Assay Development

2-Furyl vs. 2-Thienyl Electronic Effects

The 2-furyl group exhibits a measurably greater positive dynamical conjugation effect than the 2-thienyl group in conjugated systems, as demonstrated in studies of α,β-unsaturated ketones [1]. This enhanced electron-donating ability of the furan ring can significantly influence the reactivity of the α-carbon and the stability of adjacent cationic intermediates, a critical consideration when designing reaction pathways or optimizing lead compounds.

Electronic effect vs. thienyl
Class-level
2-Furyl shows greater positive dynamical conjugation effect than 2-thienyl (qualitative from conjugated ketone studies).
May influence reaction-rate and regioselectivity profiles
Class-level inference; validate in target system
Physical Organic Chemistry Reaction Kinetics Drug Design

2-Furyl vs. 2-Thienyl Steric Hindrance

In addition to its distinct electronic properties, the 2-furyl group introduces less steric hindrance to solvation of adjacent carbonium ions compared to a 2-thienyl group [1]. This steric advantage can translate into faster reaction rates in SN1-type reactions and less restricted binding poses in a target protein's active site, offering a tangible benefit for both chemical synthesis and biological target engagement.

Steric hindrance vs. thienyl
Class-level
2-Furyl introduces less steric hindrance to solvation of adjacent carbonium ions than 2-thienyl.
Potentially faster reaction rates in SN1-type processes
Based on solvation studies; limited to conjugated ketone models
Physical Organic Chemistry Reaction Mechanism Catalysis

Chiral Purity and Single Enantiomers

The target compound is a racemic mixture, but its core value lies in its ability to be resolved into high-purity (S)- and (R)-enantiomers, which are crucial for chiral drug development . The pure enantiomers, such as (1S)-1-(2-furyl)ethanamine hydrochloride, are commercially available and are used as chiral building blocks for the stereocontrolled synthesis of complex molecules, including α-amino acids, with reported synthetic yields of 82% for specific transformations [1].

Enantiomer utility
Reported
Racemate resolvable to pure (S)- and (R)-enantiomers; reported 82% yield in α-amino acid synthesis.
Supports asymmetric synthetic route development
Achiral analog cannot be used for stereocontrolled transformations
Asymmetric Synthesis Chiral Chromatography Drug Discovery

Applications of 1-(2-Furyl)ethanamine HCl


Chiral α-Amino Acid & Drug Intermediate Synthesis

The compound's primary and most well-documented application is as a chiral building block in asymmetric synthesis. The availability of its pure (S)- and (R)-enantiomers makes it a key starting material for the preparation of homochiral α-amino acids [1] and complex drug candidates where stereochemistry is critical for efficacy and safety. The high synthetic yields (e.g., 82% yield to L-alanine) reported for transformations of its enantiomers support its utility in scalable, cost-effective medicinal chemistry campaigns.

Furan-Containing Bioactive Molecule Development

For researchers exploring novel pharmacophores, the unique electronic (greater positive dynamical conjugation effect) and steric (less hindrance to solvation) properties of the 2-furyl group relative to 2-thienyl or phenyl groups provide a rational basis for lead optimization . This compound serves as an ideal scaffold for introducing a chiral furan-containing motif into candidate molecules, potentially leading to differentiated selectivity and activity profiles compared to analogs built on thiophene or benzene cores [1].

Advanced Intermediates & Specialized Reagents

The primary amine functionality is a versatile handle for further chemical derivatization. As highlighted in patent literature, related N-substituted 2-furylethyl amines have been investigated as monoamine oxidase inhibitors with reduced amphetamine-like effects , and other derivatives serve as herbicide antidote precursors [1]. The hydrochloride salt form provides the ideal balance of stability and reactivity for use in combinatorial chemistry and large-scale intermediate preparation.

Application
Selection Property
Validation Focus
Chiral α-amino acid & intermediate synthesis
Enantiomer-specific building block
Stereochemical yield and optical purity
Furan-containing bioactive molecule development
2-Furyl electronic/steric profile
Reactivity and binding selectivity assessment
Advanced intermediates & reagent design
Primary amine derivatization handle
Stability and reactivity in library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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